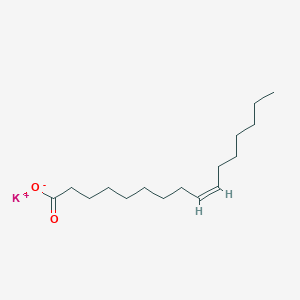
Potassium (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (Z)-hexadec-9-enoate is a potassium salt of the fatty acid, palmitoleic acid. It is a white, odorless, and water-soluble powder that has been found to have various applications in scientific research.
Mécanisme D'action
The mechanism of action of potassium (Z)-hexadec-9-enoate is not fully understood. However, it has been suggested that it works by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Potassium (Z)-hexadec-9-enoate has been found to have various biochemical and physiological effects. It has been shown to reduce the growth of bacteria and fungi, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been found to have a protective effect on the liver and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using potassium (Z)-hexadec-9-enoate in lab experiments is its antimicrobial properties. It can be used to study the effects of antimicrobial agents on microorganisms. However, one of the limitations of using potassium (Z)-hexadec-9-enoate is its solubility. It is only soluble in water at a certain pH, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of potassium (Z)-hexadec-9-enoate. One area of research is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is the study of its effect on cancer cells and its potential use in cancer therapy. Additionally, the use of potassium (Z)-hexadec-9-enoate in the synthesis of nanoparticles is an area of interest for future research.
Méthodes De Synthèse
Potassium (Z)-hexadec-9-enoate can be synthesized by reacting palmitoleic acid with potassium hydroxide. The reaction results in the formation of the potassium salt of palmitoleic acid, which is potassium (Z)-hexadec-9-enoate. This synthesis method is a simple and efficient way to obtain potassium (Z)-hexadec-9-enoate.
Applications De Recherche Scientifique
Potassium (Z)-hexadec-9-enoate has various applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anti-cancer properties. It has also been used in the synthesis of nanoparticles and in the study of membrane biophysics.
Propriétés
Numéro CAS |
18175-44-5 |
|---|---|
Nom du produit |
Potassium (Z)-hexadec-9-enoate |
Formule moléculaire |
C16H29KO2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
potassium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; |
Clé InChI |
MHUCSRUPTZFQQD-CFYXSCKTSA-M |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Autres numéros CAS |
18175-44-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
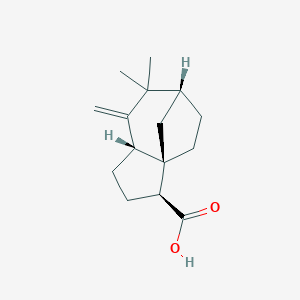
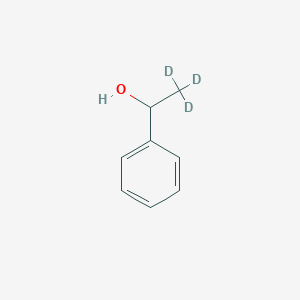




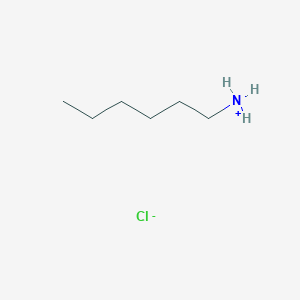
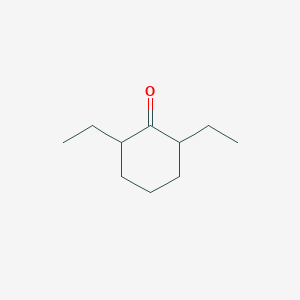


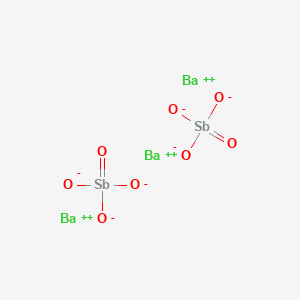
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)